![molecular formula C16H15BrN4OS B11025932 2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11025932.png)

2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

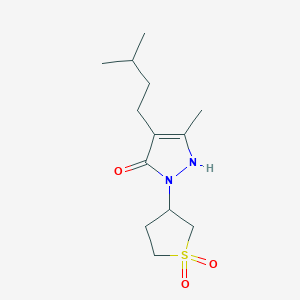

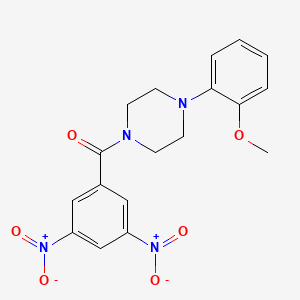

2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that features a unique combination of indole, thieno, and pyrazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps. One common approach is to start with the bromination of indole to obtain 5-bromoindole. This intermediate is then reacted with acetic anhydride to form 5-bromo-1-acetylindole. The next step involves the formation of the thieno[3,4-c]pyrazole moiety, which can be achieved through a cyclization reaction involving appropriate precursors. Finally, the two fragments are coupled under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(5-Brom-1H-indol-1-yl)-N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Indol-Einheit kann oxidiert werden, um entsprechende Oxindol-Derivate zu bilden.

Reduktion: Das Bromatom kann reduziert werden, um die entsprechende hydrierte Verbindung zu bilden.

Substitution: Das Bromatom kann durch verschiedene Nucleophile substituiert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators können verwendet werden.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel würde die Oxidation der Indol-Einheit zu Oxindol-Derivaten führen, während die Substitution des Bromatoms zu einer breiten Palette von substituierten Indol-Derivaten führen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Es könnte als Sonde für die Untersuchung biologischer Prozesse dienen, an denen Indol- und Pyrazol-Derivate beteiligt sind.

Medizin: Die Verbindung könnte auf ihre möglichen pharmakologischen Eigenschaften untersucht werden, wie z. B. entzündungshemmende oder krebshemmende Aktivität.

Industrie: Sie könnte Anwendung in der Entwicklung neuer Materialien mit einzigartigen Eigenschaften finden.

Wirkmechanismus

Der Wirkmechanismus von 2-(5-Brom-1H-indol-1-yl)-N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamid hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es über seine Indol- und Pyrazol-Einheiten mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren. Diese Wechselwirkungen könnten die Aktivität der Zielproteine modulieren und verschiedene zelluläre Signalwege beeinflussen.

Wirkmechanismus

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its indole and pyrazole moieties. These interactions could modulate the activity of the target proteins and affect various cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(5-Brom-1H-indol-1-yl)propansäure: Diese Verbindung teilt die 5-Bromindol-Einheit, hat aber eine andere funktionelle Gruppe, die an den Indolring gebunden ist.

Methyl-2-(2-(5-Brom-benzoxazolon)acetamido)-3-(1H-indol-3-yl)propanoat: Diese Verbindung enthält ebenfalls eine 5-Bromindol-Einheit, hat aber eine andere Gesamtstruktur.

Einzigartigkeit

2-(5-Brom-1H-indol-1-yl)-N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamid ist aufgrund der Kombination aus Indol-, Thieno- und Pyrazol-Einheiten in seiner Struktur einzigartig. Diese einzigartige Kombination von funktionellen Gruppen könnte unterschiedliche chemische und biologische Eigenschaften verleihen und es zu einer wertvollen Verbindung für verschiedene Anwendungen machen.

Eigenschaften

Molekularformel |

C16H15BrN4OS |

|---|---|

Molekulargewicht |

391.3 g/mol |

IUPAC-Name |

2-(5-bromoindol-1-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |

InChI |

InChI=1S/C16H15BrN4OS/c1-20-16(12-8-23-9-13(12)19-20)18-15(22)7-21-5-4-10-6-11(17)2-3-14(10)21/h2-6H,7-9H2,1H3,(H,18,22) |

InChI-Schlüssel |

BBFSQGSIJUPQIF-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C2CSCC2=N1)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11025850.png)

![8-Methoxy-4,4,6-trimethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11025882.png)

![2-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid](/img/structure/B11025883.png)

![2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11025890.png)

![1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11025905.png)

![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11025965.png)